![molecular formula C26H26ClN3O2 B4177429 N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B4177429.png)
N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide
Vue d'ensemble
Description
N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide, commonly known as BMS-986165, is a small molecule inhibitor of TYK2, a member of the JAK family of kinases. It has been found to have potential therapeutic applications in a range of autoimmune and inflammatory diseases.
Mécanisme D'action
BMS-986165 inhibits TYK2, a member of the JAK family of kinases that plays a key role in the signaling pathway of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, BMS-986165 blocks the downstream signaling of these cytokines, which are known to play a role in the pathogenesis of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects
BMS-986165 has been shown to have a selective inhibitory effect on TYK2, with no significant inhibition of other JAK family members. This selectivity is thought to contribute to the compound's favorable safety profile. In preclinical studies, BMS-986165 has been shown to reduce inflammation and disease severity in animal models of autoimmune and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BMS-986165 has several advantages for use in laboratory experiments. It has a favorable safety profile and is highly selective for TYK2, which makes it a useful tool for studying the role of this kinase in cytokine signaling pathways. However, one limitation of BMS-986165 is that it has a relatively short half-life, which may limit its utility in certain experimental settings.
Orientations Futures
There are several potential future directions for research on BMS-986165. One area of interest is the development of combination therapies that target multiple cytokine signaling pathways, which may have synergistic effects in the treatment of autoimmune and inflammatory diseases. Another potential direction is the exploration of the compound's potential efficacy in other disease areas, such as cancer and viral infections. Finally, further studies are needed to fully understand the safety and efficacy of BMS-986165 in humans, and to determine its potential as a therapeutic agent.
Applications De Recherche Scientifique
BMS-986165 has been the subject of several preclinical studies, which have demonstrated its potential efficacy in a range of autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The compound has shown promising results in animal models, with significant reductions in disease severity and inflammation observed.
Propriétés
IUPAC Name |
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-phenylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O2/c1-2-25(31)30-16-14-29(15-17-30)24-13-12-22(27)18-23(24)28-26(32)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h3-13,18H,2,14-17H2,1H3,(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCYSHLNQPWTAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.